Enantiomer-Dependent β-Blocker Activity: 100-Fold Difference Between (S) and (R) Configurations in the Bufuralol Pharmacophore
The pharmacological relevance of the (S)-configuration in benzofuranyl β-amino alcohol derivatives is quantitatively established in bufuralol, which shares the identical benzofuran-2-yl-2-hydroxyethyl scaffold. For bufuralol, the (S)-enantiomer exhibits approximately 100-fold greater β-adrenoceptor blocking activity than the (R)-enantiomer [1]. Since the target compound (S)-tert-butyl (1-(benzofuran-2-yl)-2-hydroxyethyl)carbamate serves as a stereodefined precursor for constructing this pharmacophore, procurement of the correct (S)-enantiomer directly determines the biological activity profile of the final active pharmaceutical ingredient.
| Evidence Dimension | β-Adrenoceptor blocking potency (relative activity based on structurally identical benzofuran-2-yl-2-hydroxyethyl scaffold) |
|---|---|
| Target Compound Data | (S)-configuration: ~100× relative β-blocking activity |
| Comparator Or Baseline | (R)-configuration: ~1× relative β-blocking activity (bufuralol enantiomers) |
| Quantified Difference | Approximately 100-fold difference in β-blocking potency |
| Conditions | In vitro β-adrenoceptor assays on isolated tissue preparations (class-level evidence from the bufuralol pharmacophore) |
Why This Matters
Procurement of the wrong enantiomer yields a building block that produces an API with approximately 1% of the target therapeutic activity, rendering the synthesis unfit for pharmaceutical development.
- [1] Tetrahedron: Asymmetry, 2014, 25(18–19), 1316–1322. New chemo-enzymatic approaches for the synthesis of (R)- and (S)-bufuralol. View Source
